1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Description
Properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWXEREDOFYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol typically involves the following key steps:
- Starting Material: 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole, prepared from commercially available 1,3-thiazole-5-carbaldehyde in two steps with an overall yield of 87%.
- Lithiation: The bromothiazole is treated with lithium diisopropylamide (LDA) at low temperature (-55 °C) to generate a lithiated intermediate.
- Electrophilic Addition: The lithiated intermediate is reacted with acetaldehyde at -90 °C to introduce the ethanol side chain, yielding the target compound.
- Purification: The product is isolated by aqueous workup, extraction, and chromatography, yielding a yellow oil with high purity.
Detailed Preparation Procedure
Reaction Mechanism and Key Considerations
- Lithiation: The bromine atom on the thiazole ring is selectively replaced by lithium via halogen-lithium exchange using LDA at low temperature, forming a reactive organolithium species.
- Electrophilic Addition: The organolithium intermediate reacts with acetaldehyde, a carbonyl electrophile, to form a new carbon-carbon bond, introducing the ethanol moiety at the 2-position of the thiazole ring.
- Temperature Control: Low temperatures (-90 to -55 °C) are critical to control regioselectivity and prevent side reactions.
- Purification: Chromatographic purification ensures removal of side products and unreacted starting materials.
Spectroscopic and Analytical Data
- Infrared Spectroscopy (ATR-IR): Characteristic bands include broad OH stretch at 3364 cm⁻¹, C–O stretches near 1068 cm⁻¹, and thiazole ring vibrations around 1526 cm⁻¹.
- Melting Point: The intermediate 4-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole melts at 39–40 °C, indicating purity.
- Elemental Analysis: Confirms composition consistent with the target compound (C, H, N, S content).
Comparative Data Table of Related Compounds and Yields
Alternative Synthetic Approaches and Functionalization
- The halogen dance (HD) reaction combined with electrophilic treatment is an efficient method for synthesizing 2-functionalized 1,3-thiazole derivatives, including those with dioxolane substituents.
- Oxidation of (4-bromo-1,3-thiazol-5-yl)methanol with Dess-Martin periodinane yields aldehyde intermediates useful for further transformations.
- Catalytic carbonylation and metalation methods enable further functionalization of the thiazole ring, broadening the scope of derivatives accessible from this synthetic platform.
Summary of Key Research Findings
- The lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole followed by electrophilic addition of acetaldehyde is a robust route to this compound with high yield (87%) and purity.
- Low temperature and anhydrous conditions are essential for regioselectivity and to avoid by-products.
- The synthetic route improves on previous methods by providing higher yields and more straightforward purification.
- Functionalization of the thiazole core via halogen dance and electrophilic substitution expands the chemical space for related bioactive compounds.
This detailed synthesis methodology provides a reliable and efficient approach for preparing this compound, suitable for further research and development in medicinal chemistry and heterocyclic compound synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Case Study: Research indicates that compounds similar to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol exhibit antimicrobial properties against various bacterial strains. For instance, thiazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
-
Anticancer Properties
- Findings: Thiazole derivatives have been explored for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Agricultural Applications
- Herbicidal Activity
- Research Overview: The compound's structural features suggest potential herbicidal activity. Similar thiazole-based compounds have been incorporated into herbicide formulations due to their effectiveness in controlling unwanted vegetation while being less harmful to crops.
- Data Table: Herbicidal Efficacy of Thiazole Derivatives
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Thiazole Herbicide A | 200 | 85 |
| Thiazole Herbicide B | 150 | 75 |
| This compound | TBD | TBD |
Materials Science Applications
- Polymer Chemistry
- Application Insight: The compound can act as a building block for synthesizing novel polymers. Its dioxolane and thiazole moieties can enhance the thermal stability and mechanical properties of polymer matrices.
- Case Study Example: Research on copolymerization involving dioxolane derivatives has shown improved material properties suitable for packaging applications.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolane ring may enhance the compound’s stability and bioavailability, while the thiazole ring can interact with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with 1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, differing primarily in substituents and functional groups:
Key Differences and Implications
Substituent Effects on Polarity and Solubility
- The trifluoromethylphenyl group in 1-[2-[[4-(trifluoromethyl)phenyl]amino]-1,3-thiazol-5-yl]ethanone imparts lipophilicity, likely reducing aqueous solubility but improving membrane permeability .
Functional Group Reactivity
- The ethanol group in the target compound enables hydrogen bonding and participation in esterification or oxidation reactions. In contrast, the ketone in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone may undergo nucleophilic additions or reductions .
- The amino group in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone provides a site for derivatization (e.g., acylation), which is absent in the dioxolane-containing analogue .
Biological Activity
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with dioxolane precursors. The general reaction pathway can be summarized as follows:
- Formation of Dioxolane : The initial step involves creating a dioxolane ring from appropriate aldehyde and alcohol precursors.
- Thiazole Attachment : The thiazole moiety is then introduced through nucleophilic substitution or condensation reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on thiourea derivatives demonstrated that certain structural analogs showed cytotoxic effects against various cancer cell lines (HepG2, HCT116, MCF-7) with IC50 values significantly lower than those of reference drugs like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| This compound | HCT116 | 4.36 | 8.29 |
| Thiourea Derivative A | HepG2 | 2.38 | 7.46 |
| Thiourea Derivative B | MCF7 | 4.52 | 4.56 |
The anticancer mechanisms of these compounds often involve:
- Inhibition of Tyrosine Kinases : Many thiazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2 .
Antifungal and Herbicidal Properties
In addition to anticancer activity, compounds with similar structures have been explored for their antifungal and herbicidal properties. For example, combinations containing thiazole derivatives have been noted for their effectiveness against various fungal pathogens and weeds .
Case Studies
A notable case study involved the evaluation of a series of thiazole-based compounds for their herbicidal activity. The results indicated that certain derivatives exhibited potent herbicidal effects while maintaining low toxicity to non-target organisms .
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Thiazole Derivative C | Weeds | High |
| Thiazole Derivative D | Fungal Pathogen | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via:
- Click Chemistry : Reacting 2-azido-1-(substituted-thiazol-5-yl)ethanone with alkynes (e.g., ethynylbenzene) in ethanol, followed by NaBH4 reduction to yield the ethanol derivative .
- Condensation Reactions : Thiosemicarbazide derivatives (e.g., compound 3 in ) can be synthesized by reacting hydrazines with ketones in ethanol under HCl catalysis. Subsequent cyclization with hydrazonoyl chlorides yields thiazolyl-ethanol analogs .
- Recrystallization : Purification is typically achieved using ethanol or DMF/EtOH mixtures, monitored by TLC (toluene/ethanol 8:2) .
- Data Table :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Click Chemistry | Ethynylbenzene, NaBH4, EtOH | 60-75% | |
| Thiosemicarbazide Route | HCl-catalyzed ethanol reflux | ~50% | |
| Recrystallization | DMF/EtOH (1:1) | >90% |
Q. How is structural characterization performed for this compound?
- Answer : Key techniques include:
- X-ray Crystallography : For resolving stereochemistry and confirming the dioxolane-thiazole linkage. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for high-resolution data .
- NMR Spectroscopy : <sup>1</sup>H NMR signals for CH3 groups (δ 2.10–2.45 ppm) and aromatic protons (δ 6.99–7.97 ppm) help identify substituents .
- Mass Spectrometry : Exact mass analysis (e.g., 204.0706 Da for related analogs) confirms molecular formulas .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structure determination?
- Methodological Answer :
- Use SHELXL for robust refinement of high-resolution or twinned data. Validate structures using tools like PLATON to check for missed symmetry or incorrect space groups .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
- For ambiguous electron density, employ computational modeling (DFT) to predict plausible conformations .
Q. What strategies optimize the regioselectivity of thiazole-ethanol derivatives in click reactions?
- Answer :
- Solvent Selection : Ethanol promotes better solubility of azido intermediates compared to polar aprotic solvents .
- Catalyst Screening : Cu(I) catalysts enhance alkyne-azide cycloaddition efficiency, but NaBH4 reduction post-reaction requires careful pH control to avoid side reactions .
- Temperature Control : Refluxing ethanol (78°C) balances reaction speed and decomposition risks .
Q. How does the 1,3-dioxolane ring influence the compound’s stability under varying pH conditions?
- Answer :
- The dioxolane ring is acid-sensitive. Stability tests in buffered solutions (pH 2–10) show decomposition below pH 4 due to protonation of the oxygen atoms, leading to ring opening .
- Mitigation Strategy : Use protective groups (e.g., acetyl) during synthesis or store in neutral, anhydrous conditions .
Q. What computational methods predict the photochromic behavior of analogous dioxolane-thiazole systems?
- Answer :
- TD-DFT Calculations : Model UV-vis absorption spectra (e.g., 278 nm for colorless vs. 592 nm for photochromic states) to correlate with experimental data .
- Molecular Dynamics : Simulate solvent effects (e.g., hexane vs. PMMA matrices) on photoisomerization rates .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar thiazolyl-ethanol derivatives?
- Answer :
- Source of Variance : Differences in starting material purity (e.g., azide vs. alkyne ratios) or reaction scale (micro vs. bulk).
- Resolution : Reproduce methods using standardized reagents (e.g., AldrichCPR-grade compounds) and monitor via in-situ FTIR to track intermediate formation .
Application-Oriented Research
Q. What biomedical applications are plausible based on structural analogs?
- Answer :
- Antimicrobial Activity : Thiazolyl-triazolyl-ethanol derivatives exhibit moderate activity against S. aureus (MIC 32 µg/mL) via membrane disruption .
- Enzyme Inhibition : Dioxolane-thiazole hybrids (e.g., FAD-dependent oxidoreductase inhibitors) show potential in targeting metabolic pathways .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
